molecular formula C44H72N10O15 B13391700 2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

Cat. No.: B13391700
M. Wt: 981.1 g/mol
InChI Key: HQPMZGASBMYMTQ-UHFFFAOYSA-N
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Description

This compound is a highly complex organic molecule with multiple amino and hydroxy groups. It is likely to be a peptide or a peptide-like compound, given the presence of multiple amide bonds and amino acid residues.

Synthetic Routes and Reaction Conditions:

  • The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification steps.
  • Common methods for peptide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and activating agents like HOBt or HOAt.

Industrial Production Methods:

  • Industrial production of peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
  • Purification is typically achieved through high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC, Swern oxidation, or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

  • The major products will depend on the specific reactions and conditions used but may include modified peptides or peptide derivatives.

Chemistry:

  • Used as a model compound for studying peptide synthesis and reactions.
  • Investigated for its structural properties and interactions with other molecules.

Biology:

  • Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
  • Used in research on protein-protein interactions and cellular signaling pathways.

Medicine:

  • Potential therapeutic applications, such as in the development of peptide-based drugs.
  • Investigated for its role in disease mechanisms and as a biomarker.

Industry:

  • Used in the development of new materials, such as hydrogels or nanomaterials.
  • Investigated for its potential use in biotechnology applications, such as biosensors.

Mechanism of Action

  • The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins.
  • The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
  • The specific pathways involved will depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

  • Other peptides or peptide-like compounds with similar functional groups and structural features.
  • Examples include small peptides like glutathione or larger peptides like insulin.

Uniqueness:

  • The specific sequence and arrangement of amino acids and functional groups give this compound unique properties and potential applications.
  • Its complexity and specific functional groups may confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C44H72N10O15

Molecular Weight

981.1 g/mol

IUPAC Name

2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)

InChI Key

HQPMZGASBMYMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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